7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione
7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione
A GSK-3 inhibitor; use
Brand Name:
Vulcanchem
CAS No.:
676596-64-8
VCID:
VC0028004
InChI:
InChI=1S/C15H13BrN4O/c16-10-3-5-11(6-4-10)19-20-13-7-8-14(21)18-12-2-1-9-17-15(12)13/h1-6,9,19H,7-8H2,(H,18,21)
SMILES:
C1CC(=O)NC2=C(C1=NNC3=CC=C(C=C3)Br)N=CC=C2
Molecular Formula:
C15H13BrN4O
Molecular Weight:
345.19 g/mol
7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione
CAS No.: 676596-64-8
Cat. No.: VC0028004
Molecular Formula: C15H13BrN4O
Molecular Weight: 345.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | A GSK-3 inhibitor; use |
|---|---|
| CAS No. | 676596-64-8 |
| Molecular Formula | C15H13BrN4O |
| Molecular Weight | 345.19 g/mol |
| IUPAC Name | 9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one |
| Standard InChI | InChI=1S/C15H13BrN4O/c16-10-3-5-11(6-4-10)19-20-13-7-8-14(21)18-12-2-1-9-17-15(12)13/h1-6,9,19H,7-8H2,(H,18,21) |
| Standard InChI Key | AEELCBKXLYOXEY-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC2=C(C1=NNC3=CC=C(C=C3)Br)N=CC=C2 |
| Canonical SMILES | C1CC(=O)NC2=C(C1=NNC3=CC=C(C=C3)Br)N=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator